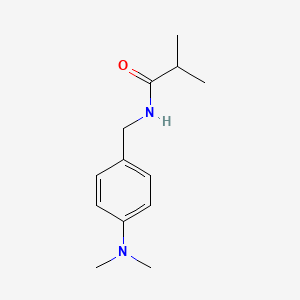

n-(4-(Dimethylamino)benzyl)isobutyramide

Description

n-(4-(Dimethylamino)benzyl)isobutyramide is a synthetic amide derivative featuring a 4-(dimethylamino)benzyl group attached to an isobutyramide moiety. This compound is structurally characterized by its branched alkyl chain (isobutyl group) and a tertiary amine-substituted aromatic ring. The dimethylamino group enhances solubility in polar solvents, while the isobutyramide group contributes to lipophilicity, influencing membrane permeability and bioavailability .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide |

InChI |

InChI=1S/C13H20N2O/c1-10(2)13(16)14-9-11-5-7-12(8-6-11)15(3)4/h5-8,10H,9H2,1-4H3,(H,14,16) |

InChI Key |

YSSFIJICBYGZDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=C(C=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Dimethylamino)benzyl)isobutyramide typically involves the reaction of 4-(dimethylamino)benzyl chloride with isobutyramide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4-(Dimethylamino)benzyl)isobutyramide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents are used.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(4-(Dimethylamino)benzyl)isobutyramide is used as a precursor in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(4-(Dimethylamino)benzyl)isobutyramide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The benzyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on functional group variations, physicochemical properties, and bioactivity. Key comparisons include:

Structural Analog: 4-(Dimethylamino)benzohydrazide

This compound replaces the isobutyramide group with a hydrazide (-CONHNH₂) functional group.

Key Differences:

- Hydrogen Bonding: The hydrazide group in 4-(dimethylamino)benzohydrazide enables stronger hydrogen-bonding interactions, improving crystallinity and aqueous solubility compared to the amide derivative .

- Pharmacological Activity: Hydrazide derivatives are well-documented for antimicrobial and anticancer properties due to their ability to chelate metal ions or inhibit enzymes like urease . In contrast, the isobutyramide’s lipophilicity may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Broader Structural Analogs

- Benzathine Benzylpenicillin: While unrelated in function, this penicillin derivative shares a benzyl-substituted amine group. Unlike this compound, it is a salt complex with prolonged antibiotic release due to low solubility .

Research Findings and Implications

- Crystallography: Hydrazide analogs like 4-(dimethylamino)benzohydrazide exhibit defined crystal structures due to hydrogen-bonded networks, whereas the branched isobutyramide group may introduce steric hindrance, reducing crystallinity .

- Drug Design: The dimethylamino group in both compounds enhances solubility, but the isobutyramide’s lipophilicity offers a balance for tissue-specific delivery.

Biological Activity

N-(4-(Dimethylamino)benzyl)isobutyramide is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amide Group : The presence of an amide functional group contributes to its biological activity.

- Dimethylamino Group : This moiety enhances lipophilicity and may influence receptor interactions.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Cellular Effects : Studies indicate that it may influence cellular processes such as apoptosis and proliferation.

- Neuroprotective Properties : Research suggests potential benefits in neurodegenerative conditions due to its ability to stabilize microtubules, similar to known neuroprotective agents .

- Anti-inflammatory Effects : It has been noted for its role in modulating inflammatory responses, potentially through the inhibition of neuropeptide release .

- Microtubule Stabilization :

- Receptor Interactions :

- Inhibition of Key Enzymes :

Case Study 1: Neuroprotective Effects

A study involving transgenic mouse models demonstrated that treatment with compounds similar to this compound resulted in significant reductions in tau pathology and neuron loss, suggesting its potential application in treating Alzheimer's disease .

Case Study 2: Anti-inflammatory Activity

Research on the compound's effects on neuropeptide release showed that it could effectively block the release of substance P, a neuropeptide involved in pain pathways. This mechanism supports its use in managing pain and inflammation .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.